molecular formula C10H12N2 B13614057 2,3-dihydro-1H-indene-1-carboximidamide

2,3-dihydro-1H-indene-1-carboximidamide

Cat. No.: B13614057
M. Wt: 160.22 g/mol
InChI Key: SJYSAMQWCVIHCZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1-carboximidamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-1-carboximidamide typically involves the reaction of indene derivatives with suitable reagents to introduce the carboximidamide group. One common method involves the reaction of 2,3-dihydroindene with cyanamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or rhodium complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indene-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted indene derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

2,3-Dihydro-1H-indene-1-carboximidamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . The binding of the compound to these targets can lead to the modulation of cellular processes, such as apoptosis and inflammation .

Comparison with Similar Compounds

  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
  • 2,3-Dihydro-1H-indene-1-carboxamide
  • 2,3-Dihydro-1H-indene-1-carboxylic acid

Comparison: Compared to its analogs, 2,3-dihydro-1H-indene-1-carboximidamide exhibits unique chemical reactivity due to the presence of the carboximidamide group. This functional group enhances its ability to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its derivatives have shown higher biological activity in certain assays, highlighting its potential in medicinal chemistry .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,3-dihydro-1H-indene-1-carboximidamide

InChI

InChI=1S/C10H12N2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12)

InChI Key

SJYSAMQWCVIHCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C(=N)N

Origin of Product

United States

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